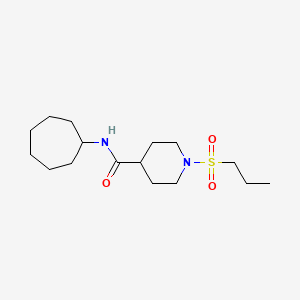![molecular formula C22H15FN2O2 B5299058 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, also known as FHQ, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. It belongs to the family of quinazolinone derivatives and has been shown to possess a variety of biological activities, including anti-inflammatory, antitumor, and antioxidant effects.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Its antitumor effects may be due to its ability to induce apoptosis in cancer cells. 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone's antioxidant effects may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and physiological effects:
2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been found to reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone in lab experiments is its ability to selectively target specific pathways involved in disease processes. This can make it a more effective and efficient therapeutic agent compared to other compounds that may have more generalized effects. However, one limitation of using 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. One area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone and to identify any potential side effects associated with its use.
Métodos De Síntesis
2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone can be synthesized via a variety of methods. One of the most commonly used methods involves the reaction of 2-fluorobenzaldehyde with 3-hydroxyaniline in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then treated with acetic anhydride to yield 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been shown to have antitumor activity, making it a potential candidate for cancer therapy. Additionally, 2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been found to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2/c23-19-10-3-1-6-15(19)12-13-21-24-20-11-4-2-9-18(20)22(27)25(21)16-7-5-8-17(26)14-16/h1-14,26H/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLXQKZUOHTNGT-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)
![N-cyclopropyl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5298990.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5298996.png)
![ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5299001.png)


![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299024.png)
![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)
![N-(2-furylmethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5299046.png)

![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![N-{[1-(3,4-dimethylbenzyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5299073.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)